3-Chloro-5,5-dimethylpiperidin-2-one

描述

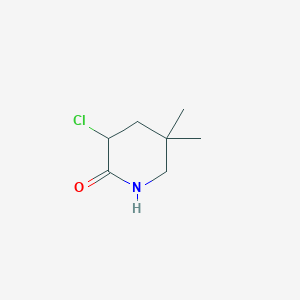

3-Chloro-5,5-dimethylpiperidin-2-one is a six-membered lactam (cyclic amide) featuring a chlorine substituent at position 3 and two methyl groups at position 5. Lactams are valued for their stability and bioactivity, often serving as scaffolds in drug design. The chlorine and dimethyl groups likely enhance steric and electronic properties, influencing reactivity and interactions with biological targets.

属性

CAS 编号 |

63624-44-2 |

|---|---|

分子式 |

C7H12ClNO |

分子量 |

161.63 g/mol |

IUPAC 名称 |

3-chloro-5,5-dimethylpiperidin-2-one |

InChI |

InChI=1S/C7H12ClNO/c1-7(2)3-5(8)6(10)9-4-7/h5H,3-4H2,1-2H3,(H,9,10) |

InChI 键 |

JGRLFNQZUOIYAX-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(C(=O)NC1)Cl)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 3-Chloro-5,5-dimethylpiperidin-2-one and analogous compounds from the evidence:

Detailed Analysis

3-Chloro-5,5-dimethyl-2-cyclohexen-1-one (PI-17457)

- Structure: Cyclohexenone ring with a ketone and double bond at C2.

- Key Differences : The absence of a lactam ring distinguishes it from the target compound. The ketone group increases electrophilicity, making it reactive in conjugate addition reactions.

Cyclohexenone Oxime Derivatives

- Structure: Oxime (-NOH) group replaces the ketone in cyclohexenone.

- Key Differences: Oximes are known for their ability to form stable complexes with metals and inhibit enzymatic activity. The oxime derivative in is explicitly used as a plant growth retardant, highlighting its agrochemical utility .

- Comparison to Target : The lactam’s amide group offers greater hydrolytic stability compared to oximes, which may degrade under acidic conditions.

Piperazino-Substituted Cyclohexenone ()

- Structure: Incorporates a piperazino-linked pyridinyl group and trifluoromethyl substituent.

- Key Differences : The extended substituent framework enhances molecular complexity, likely targeting specific biological receptors (e.g., kinase inhibitors). The trifluoromethyl group improves lipid solubility and metabolic stability.

- Applications: This compound exemplifies how structural elaboration (e.g., piperazino groups) can tailor molecules for drug discovery .

Research Findings and Implications

- Steric and Electronic Effects: The chloro and dimethyl groups in all compounds enhance steric hindrance and electron-withdrawing effects, but their impact varies with the core structure. For instance, in lactams, these groups may stabilize the amide bond, whereas in cyclohexenones, they direct regioselectivity in reactions.

- Biological Activity: Lactams (e.g., target compound) are often explored for antimicrobial or neurological applications due to their resemblance to peptide bonds. Cyclohexenone oximes () leverage the oxime group’s chelating ability to disrupt plant hormone pathways .

- Synthetic Utility: Cyclohexenone derivatives () serve as versatile intermediates for further functionalization, whereas lactams are typically end products or drug precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。